molecular formula C24H23Br2N3O2 B304180 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Número de catálogo B304180
Peso molecular: 545.3 g/mol
Clave InChI: DKCRBDOWUHAKJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, specifically the BRD4 protein. The BRD4 protein plays a critical role in regulating gene expression, and its overexpression has been linked to various diseases, including cancer and inflammatory disorders.

Aplicaciones Científicas De Investigación

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer, this compound inhibitors have been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. In inflammatory disorders, this compound inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, this compound inhibitors have been shown to inhibit viral replication by interfering with the interaction between the virus and the host cell.

Mecanismo De Acción

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors work by binding to the bromodomain of the this compound protein, which is responsible for recognizing and binding to acetylated lysine residues on histones. The binding of this compound inhibitors to the bromodomain disrupts the interaction between this compound and acetylated histones, leading to the downregulation of gene expression. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting viral replication.
Biochemical and Physiological Effects
This compound inhibitors have been shown to have several biochemical and physiological effects, including the downregulation of oncogenes, upregulation of tumor suppressor genes, reduction in the production of pro-inflammatory cytokines and chemokines, and inhibition of viral replication. These effects are mediated by the inhibition of the this compound protein, which plays a critical role in regulating gene expression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors in lab experiments is their specificity for the this compound protein, which allows for the selective inhibition of gene expression. This specificity also allows for the exploration of the structure-activity relationship of the compound, which can lead to the development of more potent and selective inhibitors. One of the limitations of using this compound inhibitors in lab experiments is their potential toxicity, which can limit their use in vivo.

Direcciones Futuras

The future directions for 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors include the development of more potent and selective inhibitors, the exploration of their therapeutic potential in other diseases, and the optimization of their pharmacokinetic properties. The development of more potent and selective inhibitors will allow for the exploration of the full therapeutic potential of this compound inhibitors, while the optimization of their pharmacokinetic properties will improve their efficacy and reduce their potential toxicity. Additionally, the exploration of their therapeutic potential in other diseases, such as neurological disorders, will expand the scope of their applications.

Métodos De Síntesis

The synthesis of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors involves several steps, including the preparation of starting materials, reaction conditions, and purification. The most commonly used method for synthesizing this compound inhibitors is the convergent approach, which involves the coupling of two or more fragments to form the final product. The convergent approach allows for the synthesis of a wide range of analogs and derivatives, which can be used to explore the structure-activity relationship of the compound.

Propiedades

Fórmula molecular

C24H23Br2N3O2

Peso molecular

545.3 g/mol

Nombre IUPAC

4-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C24H23Br2N3O2/c1-13-20(23(31)29-19-9-8-16(26)12-27-19)21(14-4-6-15(25)7-5-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31)

Clave InChI

DKCRBDOWUHAKJR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

SMILES canónico

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.